2-Amino-5-nitrobenzanilide CAS number and chemical properties
2-Amino-5-nitrobenzanilide CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2-Amino-5-nitrobenzanilide, a nitroaromatic compound of interest in medicinal chemistry and materials science.
Core Chemical Properties
2-Amino-5-nitrobenzanilide, with the CAS Number 30481-54-0 , is an organic compound featuring an aniline core substituted with a nitro group and a benzamide moiety.[1] Its chemical structure lends itself to a variety of applications, particularly as an intermediate in the synthesis of more complex molecules.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 30481-54-0 | [1][4] |
| Molecular Formula | C₁₃H₁₁N₃O₃ | [1] |
| Molecular Weight | 257.24 g/mol | [1] |
| IUPAC Name | 2-amino-5-nitro-N-phenylbenzamide | [1] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2-Amino-5-nitrobenzanilide is not widely published, a plausible and efficient synthetic route can be devised based on the well-documented synthesis of its precursor, 2-amino-5-nitrobenzoic acid, followed by a standard amidation reaction.
Proposed Synthetic Pathway
The proposed synthesis is a two-stage process:
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Nitration of N-acetylanthranilic acid and subsequent hydrolysis to form 2-amino-5-nitrobenzoic acid.
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Amidation of 2-amino-5-nitrobenzoic acid with aniline to yield 2-Amino-5-nitrobenzanilide.
The workflow for this proposed synthesis is illustrated in the diagram below.
Caption: Proposed two-stage synthesis of 2-Amino-5-nitrobenzanilide.
Detailed Experimental Protocols
Stage 1: Synthesis of 2-amino-5-nitrobenzoic acid
This protocol is adapted from established methods for the nitration of N-acetylanthranilic acid.
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Nitration:
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In a 250 ml four-necked flask, a mixture of 38.4 g of sulfuric acid and 20 ml of acetic acid is prepared and cooled to room temperature.
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While stirring, 9 g (0.05 mol) of powdered and dried N-acetylanthranilic acid is added.
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The mixture is stirred for 30 minutes and then cooled to 9°C.
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A cold mixture of 4.8 g of nitric acid and 9.6 g of sulfuric acid is added dropwise under vigorous stirring, maintaining the temperature below 10°C using a cold water bath.
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After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for an additional 3 hours.
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The reaction mixture is then poured into 200 ml of ice water to precipitate the solid product, 5-Nitro-N-acetylanthranilic acid. The precipitate is collected by filtration and washed with ice water.
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Hydrolysis:
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The crude 5-Nitro-N-acetylanthranilic acid is placed in a flask with a suitable amount of dilute hydrochloric acid.
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The mixture is heated to reflux for 1.5 hours to hydrolyze the acetyl group.
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Upon cooling, 2-amino-5-nitrobenzoic acid precipitates. The product is collected by filtration, washed with water until neutral, and can be recrystallized from ethanol to improve purity.
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Stage 2: Amidation of 2-amino-5-nitrobenzoic acid
This is a standard procedure for forming an amide from a carboxylic acid.
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Activation of the Carboxylic Acid:
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2-amino-5-nitrobenzoic acid (1 equivalent) is suspended in an inert solvent (e.g., dichloromethane or toluene).
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A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, (1.1 to 1.5 equivalents) is added dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
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The mixture is stirred at room temperature or gently heated until the evolution of gas ceases, indicating the formation of the acyl chloride intermediate. The excess chlorinating agent and solvent can be removed under reduced pressure.
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Amide Formation:
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The crude 2-amino-5-nitrobenzoyl chloride is dissolved in a fresh portion of an inert, anhydrous solvent.
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The solution is cooled to 0°C, and a solution of aniline (1 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equivalents) in the same solvent is added dropwise.
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The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
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The reaction is quenched with water, and the organic layer is separated.
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The organic layer is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess aniline and base, then with a saturated sodium bicarbonate solution, and finally with brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to yield crude 2-Amino-5-nitrobenzanilide.
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The product can be purified by recrystallization or column chromatography.
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Biological Activity and Signaling Pathways in Drug Development
While there is no specific research detailing the biological activity or signaling pathway of 2-Amino-5-nitrobenzanilide, its structure as a nitroaromatic compound places it in a class of molecules with significant relevance in drug development, particularly in oncology and infectious diseases.
General Mechanism of Action of Nitroaromatic Compounds
Nitroaromatic compounds often function as prodrugs that are selectively activated under hypoxic conditions, which are characteristic of solid tumors and the microenvironment of many anaerobic pathogens. The general mechanism is as follows:
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Reductive Activation: The nitro group undergoes a one-electron reduction, a reaction catalyzed by nitroreductase enzymes present in hypoxic cells or anaerobic bacteria.
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Formation of Reactive Species: This reduction forms a nitroso radical anion, which can be further reduced to generate cytotoxic species, including nitroso and hydroxylamine derivatives.
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Cellular Damage: These reactive intermediates can covalently bind to and damage cellular macromolecules such as DNA and proteins, leading to cell death.
The following diagram illustrates this generalized activation pathway.
